molecular formula C10H11N3O B13828559 Acetamide,N-[[3-(cyanoamino)phenyl]methyl]-

Acetamide,N-[[3-(cyanoamino)phenyl]methyl]-

Cat. No.: B13828559
M. Wt: 189.21 g/mol
InChI Key: ISVQIEXDAWBVBK-UHFFFAOYSA-N
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Description

Acetamide,N-[[3-(cyanoamino)phenyl]methyl]- ( 328404-95-1) is a specialized organic compound with the molecular formula C10H11N3O and a molecular weight of 189.21 g/mol. As a substituted acetamide, it belongs to a class of compounds known for their utility in various research and development applications. Substituted acetamides are frequently investigated as key intermediates and building blocks in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and polymers. The structure of this compound, which features both acetamide and cyanoamino functional groups, suggests potential for diverse chemical reactivity and molecular interactions, making it a candidate for use in medicinal chemistry and drug discovery research. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, and is strictly prohibited for personal use. Researchers should consult the product's safety data sheet (MSDS) prior to handling.

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

N-[[3-(cyanoamino)phenyl]methyl]acetamide

InChI

InChI=1S/C10H11N3O/c1-8(14)12-6-9-3-2-4-10(5-9)13-7-11/h2-5,13H,6H2,1H3,(H,12,14)

InChI Key

ISVQIEXDAWBVBK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1=CC(=CC=C1)NC#N

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Approach

The preparation of Acetamide, N-[[3-(cyanoamino)phenyl]methyl]- typically involves the following key steps:

  • Introduction of the acetamide group onto an aromatic amine or phenol derivative.
  • Functionalization of the aromatic ring with a cyanoamino substituent.
  • Formation of the N-substituted acetamide via nucleophilic substitution or coupling reactions.

Stepwise Synthesis Routes

Synthesis via Phenyl Iso(thio)cyanate Intermediate

One patented method involves reacting an enamine intermediate with a phenyl iso(thio)cyanate in the presence of a base, such as alkali metal carbonates or hydrides (e.g., potassium carbonate, sodium hydride), in an aprotic polar solvent like N,N-dimethylformamide. The reaction temperature is controlled between -20 °C to 80 °C depending on the base's reactivity. This method allows the formation of phenylurea or thiourea derivatives, which can be further transformed into the target acetamide compound by alkylation using methylating agents such as dimethyl sulfate.

Key reagents and conditions:

Step Reagents/Conditions
Enamine + Phenyl iso(thio)cyanate Base (e.g., K2CO3), DMF solvent, -20°C to 80°C
Alkylation Methylating agent (e.g., dimethyl sulfate), base present

This method is versatile and allows for the introduction of various substituents on the phenyl ring, including cyanoamino groups, by selecting appropriate starting materials.

Multi-step Synthesis via Acetamidophenoxyacetate Intermediates

Another detailed synthetic route involves the preparation of ethyl 2-(2-acetamidophenoxy)acetate as an intermediate, which is then converted through hydrazide formation, cyclization with carbon disulfide to form oxadiazole derivatives, and subsequent substitution reactions to yield acetamide derivatives with various substituents.

The general procedure is as follows:

This method allows the incorporation of various functional groups, including cyanoamino substituents, through appropriate selection of arylacetamide derivatives.

Summary Table of the Multi-step Synthesis:

Step Reaction Type Reagents/Conditions Product Type
1 Nucleophilic substitution N-(2-hydroxyphenyl)acetamide, ethyl 2-chloroacetate, K2CO3, acetone, reflux 8 h Ethyl 2-(2-acetamidophenoxy)acetate (Intermediate 1)
2 Hydrazide formation Hydrazine monohydrate, ethanol, room temp, 5 h Hydrazide (Intermediate 2)
3 Cyclization (oxadiazole formation) Carbon disulfide, KOH, ethanol, reflux 1,3,4-Oxadiazole derivative (Intermediate 3)
4 Nucleophilic substitution Chloro arylacetamide derivatives, K2CO3, acetone, room temp Acetamide derivatives (4a–4l)
Additional Methods: N-Arylpiperazine Acetamide Derivatives

A Finnish patent describes the preparation of therapeutically useful N-arylpiperazine acetamide derivatives, which may be structurally related to the target compound. The process involves reacting amines with carboxylic acid derivatives (acid halides, anhydrides) in inert solvents to obtain acylated products. Further derivatization such as N-alkylation or N-acylation can be performed to introduce amino substituents on the aromatic ring.

Analytical and Purification Techniques

  • Thin Layer Chromatography (TLC): Used to monitor reaction progress and completion.
  • Recrystallization: Commonly from ethanol or other suitable solvents to purify intermediates and final products.
  • Spectroscopic Characterization:
    • $$^{1}H$$ NMR and $$^{13}C$$ NMR for structural elucidation.
    • High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation.
    • Elemental analysis for purity and composition verification.

Summary Table of Preparation Methods

Method Key Steps Reagents/Conditions Advantages Limitations
Phenyl iso(thio)cyanate route Enamine + phenyl iso(thio)cyanate, alkylation Bases (K2CO3, NaH), DMF, -20 to 80°C, dimethyl sulfate Versatile, suitable for various substituents Requires careful temperature control
Multi-step via acetamidophenoxyacetate Nucleophilic substitution, hydrazide formation, cyclization, substitution K2CO3, hydrazine monohydrate, CS2, reflux, ethanol High purity, well-characterized intermediates Multi-step, longer synthesis time
N-Arylpiperazine acetamide derivatives Acylation of amines, N-alkylation Acid halides, inert solvents, catalytic hydrogenation Useful for related derivatives Less direct for target compound

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[[3-(cyanoamino)phenyl]methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include alkyl cyanoacetates, phenacyl bromide, and ammonium acetate. Typical reaction conditions involve boiling solvents like ethanol or benzene and the use of basic catalysts such as triethylamine .

Major Products

The major products formed from these reactions are often heterocyclic compounds, which have significant biological activities. For example, reactions with phenacyl bromide can yield pyrrole derivatives .

Mechanism of Action

The mechanism of action of Acetamide, N-[[3-(cyanoamino)phenyl]methyl]- involves its ability to participate in various chemical reactions due to the presence of the cyano and carbonyl functional groups. These groups enable the compound to interact with different molecular targets and pathways, leading to the formation of biologically active heterocyclic compounds .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features of Comparable Acetamides
Compound Name (CAS) Substituent(s) Molecular Formula Key Properties/Applications References
Target: N-[[3-(Cyanoamino)phenyl]methyl]acetamide (328404-95-1) –CH₂–C₆H₄–NH–CN (meta) C₁₀H₁₁N₃O Not fully characterized; potential intermediate in heterocyclic synthesis
N-[3-(2-Cyanoethylamino)phenyl]acetamide (BP 2778019433-94-4) –C₆H₄–NH–CH₂CH₂–CN (meta) C₁₁H₁₃N₃O Versatile intermediate; modified electronic profile due to ethyl spacer
N-(3-Cyanophenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide –C₆H₄–CN (meta) + thienopyrimidine moiety C₂₅H₂₁N₅O₂S₂ Bioactive scaffold; exhibits potential kinase inhibition
N-(3-Nitrophenyl)acetamide –C₆H₄–NO₂ (meta) C₈H₈N₂O₂ Well-studied; nitro group enhances electrophilicity
N-(2-(1H-Indol-3-yl)-2-oxoethyl)acetamide –CH₂–CO–C₃H₂N– (indole) C₁₁H₁₀N₂O₂ Cytotoxic activity against cancer cell lines
Key Observations:
  • Electronic Effects: The cyanoamino group (–NH–CN) in the target compound is electron-withdrawing, similar to the nitro group in N-(3-nitrophenyl)acetamide . However, the presence of the amino spacer (–NH–) may moderate reactivity compared to direct cyano or nitro substitution.
  • Biological Activity: While indole-containing analogs (e.g., ) show cytotoxicity , the target’s bioactivity remains unexplored. Thienopyrimidine derivatives () highlight the importance of fused heterocycles in drug design .

Physicochemical and Toxicological Properties

  • Solubility: The target’s cyanoamino group may enhance polarity compared to alkyl-substituted analogs (e.g., N-[3-(dipropylamino)phenyl]acetamide ), but reduce it relative to hydroxyethylamino derivatives .
  • Toxicity: Limited data exist for cyano-substituted acetamides. notes that toxicological studies on 2-cyano-N-[(methylamino)carbonyl]acetamide are incomplete, suggesting a common gap in safety profiles for this class .

Biological Activity

Acetamide, N-[[3-(cyanoamino)phenyl]methyl]- is a compound of interest due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications. The information is drawn from diverse scientific literature and case studies.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

  • IUPAC Name : Acetamide, N-[[3-(cyanoamino)phenyl]methyl]-
  • CAS Number : [insert CAS number if available]
  • Molecular Formula : C₉H₁₀N₄O

Structural Representation

The compound features a cyanoamino group attached to a phenyl ring, which is further linked to an acetamide moiety. This configuration may influence its biological interactions.

Anticancer Activity

Recent studies have indicated that compounds similar to Acetamide, N-[[3-(cyanoamino)phenyl]methyl]- exhibit significant anticancer properties. For example, derivatives of acetamide have shown promising results against various cancer cell lines:

CompoundCell LineIC₅₀ (µM)Mechanism of Action
5cPC1216.7Carbonic anhydrase II inhibition
24A5498.107ERK1/2 pathway inhibition
25MCF712.57Induction of apoptosis

These findings suggest that the presence of specific substituents on the phenyl ring enhances anticancer activity through various mechanisms such as apoptosis induction and cell cycle arrest .

Neuroprotective Effects

Acetamide derivatives have also been evaluated for their neuroprotective effects. In studies involving PC12 cells, certain compounds demonstrated the ability to protect against sodium nitroprusside-induced damage. Notably, compound 5c was reported to have a protective effect superior to that of edaravone, a known neuroprotectant .

Antimicrobial Activity

The antimicrobial efficacy of acetamide derivatives has been assessed against both Gram-positive and Gram-negative bacteria. Some compounds exhibited higher antibacterial activity than existing antibiotics, attributed to functional groups such as nitro substituents on the phenyl ring .

Study 1: Anticancer Activity Assessment

In a study evaluating the anticancer potential of acetamide derivatives, researchers synthesized several novel compounds and tested them against various cancer cell lines. The results indicated that modifications on the phenyl ring significantly affected the compounds' cytotoxicity. The most active derivative showed an IC₅₀ value of 8.107 µM against A549 lung carcinoma cells, indicating strong antiproliferative activity .

Study 2: Neuroprotection in Cellular Models

Another research effort focused on the neuroprotective effects of acetamide derivatives in PC12 cells exposed to oxidative stress. Compound 5c was highlighted for its low cytotoxicity and high selectivity as a carbonic anhydrase II inhibitor (IC₅₀ = 16.7 nM), suggesting its potential for therapeutic applications in neurodegenerative diseases .

The biological activities of Acetamide, N-[[3-(cyanoamino)phenyl]methyl]- can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds have been shown to inhibit carbonic anhydrase II, which plays a crucial role in various physiological processes.
  • Induction of Apoptosis : Certain derivatives activate apoptotic pathways by influencing caspase activity.
  • Cell Cycle Arrest : Some compounds interfere with cell cycle progression in cancer cells, leading to reduced proliferation rates.

Q & A

Q. What are the recommended synthetic pathways for Acetamide, N-[[3-(cyanoamino)phenyl]methyl]-, and how do reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions, starting with functionalization of aniline derivatives. For example:

  • Step 1 : Introduce the cyanoamino group via nucleophilic substitution using cyanamide derivatives under basic conditions (e.g., NaH in DMF) .
  • Step 2 : Acetamide formation via acylation with acetyl chloride or acetic anhydride in the presence of a catalyst (e.g., pyridine) .
  • Key variables : Reaction temperature (60–80°C optimal for cyanoamino group stability), solvent polarity (DMF enhances nucleophilicity), and stoichiometric ratios (excess acetylating agent improves yield).
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they validate?

  • NMR (¹H and ¹³C) : Confirms the acetamide backbone (δ ~2.1 ppm for CH₃, δ ~8.0 ppm for aromatic protons adjacent to cyanoamino groups) and substitution patterns .
  • FTIR : Identifies the amide C=O stretch (~1650 cm⁻¹) and cyano group (~2200 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak for C₁₀H₁₁N₃O: 190.0975) and fragmentation patterns .
  • XRD (if crystalline) : Resolves spatial arrangement of the cyanoamino-phenyl moiety .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Accelerated stability studies : Expose the compound to humidity (40–75% RH), heat (40–60°C), and light (UV-Vis) over 4–12 weeks.
  • Analytical monitoring : Track degradation via HPLC (C18 column, acetonitrile/water mobile phase) and quantify impurities (e.g., hydrolysis products like free aniline derivatives) .
  • Key findings : Cyanoamino groups are prone to hydrolysis in acidic conditions; inert atmosphere storage (N₂) is recommended .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and binding interactions?

  • DFT calculations : Optimize geometry using B3LYP/6-31G(d) to analyze electron density (MESP maps) and frontier orbitals (HOMO-LUMO gap predicts charge transfer interactions) .
  • Molecular docking : Simulate binding to biological targets (e.g., enzymes with cyanoamino-binding pockets) using AutoDock Vina. Validate with experimental IC₅₀ values from enzyme inhibition assays .
  • MD simulations : Assess stability of ligand-target complexes in solvated environments (e.g., water, lipid bilayers) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

  • Assay standardization : Control variables like cell line selection (e.g., HepG2 vs. HEK293), incubation time (24–72 hr), and solvent (DMSO concentration ≤0.1%) .
  • Counter-screening : Use orthogonal assays (e.g., fluorometric vs. colorimetric) to confirm target specificity.
  • Metabolic profiling : Identify metabolites via LC-MS to rule off-target effects (e.g., cytochrome P450-mediated modifications) .

Q. How can structure-activity relationship (SAR) studies optimize this compound for therapeutic applications?

  • Modular substitutions : Replace the phenylmethyl group with halogenated or methoxy-substituted analogs to enhance lipophilicity (LogP ~4.2–4.8) .
  • Bioisosteric replacements : Swap cyanoamino with sulfonamide or carbamate groups to improve metabolic stability .
  • In vivo validation : Pharmacokinetic studies in rodent models to assess oral bioavailability and half-life .

Q. What advanced analytical methods quantify trace impurities in synthesized batches?

  • UPLC-QTOF : Detects impurities at ≤0.1% levels using a BEH C18 column and gradient elution .
  • NMR impurity profiling : ¹H-¹³C HSQC identifies structural motifs of byproducts (e.g., dimerization artifacts) .
  • ICH guidelines : Follow Q3A/B for qualification thresholds (e.g., ≤0.15% for unknown impurities) .

Q. How does the compound’s electronic configuration influence its spectroscopic and reactive properties?

  • Electron-withdrawing effects : The cyanoamino group reduces electron density on the phenyl ring, shifting UV-Vis λmax to ~270 nm .
  • Tautomeric equilibria : Cyanoamino ↔ iminocyano forms affect NMR splitting patterns (e.g., broadened aromatic signals) .
  • Reactivity : Susceptibility to electrophilic substitution at the para-position of the phenyl ring due to resonance stabilization .

Methodological Resources

  • Synthetic protocols : Multi-step organic synthesis with purity validation .
  • Spectroscopic libraries : NIST Chemistry WebBook for reference spectra .
  • Computational tools : Gaussian for DFT, PyMOL for docking .

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